

A Technical Guide to the Physicochemical Properties of Bisantrene Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisantrene Hydrochloride

Cat. No.: B1667429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Bisantrene Hydrochloride** (also known as Bisantrene dihydrochloride), an antineoplastic agent. The information is curated to support research, drug development, and formulation activities.

Chemical Identity and Core Properties

Bisantrene Hydrochloride is the dihydrochloride salt of Bisantrene, an anthracenyl bishydrazone.^{[1][2]} Its chemical name is 9,10-anthracenedicarboxaldehydebis[(4,5-dihydro-1H-imidazol-2-yl)hydrazine] dihydrochloride.^{[3][4]} The presence of basic alkylimidazole side chains means the molecule is positively charged at physiological pH, which is believed to aid its interaction with the negatively charged phosphate backbone of DNA.^[4] When in solution, it has a characteristic fluorescent orange color, leading to the nickname "Orange Crush".^[3]

Table 1: General and Chemical Properties of **Bisantrene Hydrochloride**

Property	Value	Reference
IUPAC Name	N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine; dihydrochloride	[2]
Synonyms	CL-216942, NSC-337766, Zantrene	[2][5]
CAS Number	71439-68-4	[2]
Molecular Formula	$C_{22}H_{22}N_8 \cdot 2HCl$ (or $C_{22}H_{24}Cl_2N_8$)	[4]
Molecular Weight	471.39 g/mol (471.4 g/mol)	[2][4]
Appearance	Solid	
Purity	≥98% (by HPLC)	

Solubility Profile

The solubility of Bisantrene is a critical parameter for its formulation and administration. It exhibits limited aqueous solubility, particularly at physiological pH, which can lead to precipitation.[4][6]

Table 2: Solubility Data for **Bisantrene Hydrochloride**

Solvent	Solubility	Conditions	Reference
Deionized Water	8 mg/mL	Not Specified	
Water	3.33 mg/mL	Requires sonication, warming, and heating to 60°C	[7]
DMSO	5 mg/mL	Requires sonication	[7]
DMSO	0.1 - 1 mg/mL	Slightly Soluble	[8]

Note: It has been observed that Bisantrene at 1 mg/mL in 5% dextrose can readily precipitate in vivo (mouse peritoneum) and in vitro (human plasma at 37°C).[6]

Other Physicochemical Parameters

These parameters are essential for understanding the drug's behavior in biological systems and for computational modeling.

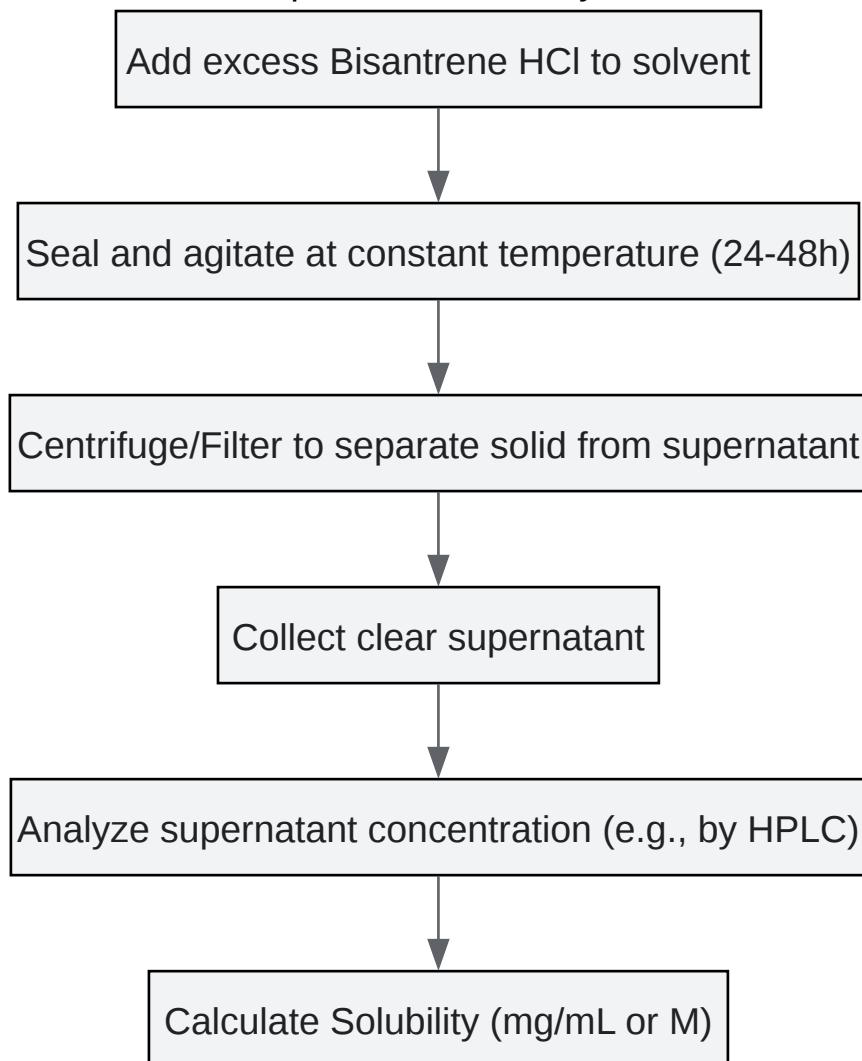
Table 3: Calculated Physicochemical Parameters

Property	Value	Reference
LogP	2.871	[1]
Hydrogen Bond Donor Count	6	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	6	[1]
Complexity	630	[1][2]
Flash Point	344.7 °C	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized, standard protocols for determining key properties.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)


The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[\[9\]](#)[\[10\]](#)

Objective: To determine the saturation concentration of **Bisantrene Hydrochloride** in a specific solvent system at a controlled temperature.

Methodology:

- **Preparation:** Add an excess amount of solid **Bisantrene Hydrochloride** to a vial containing the solvent of interest (e.g., deionized water, phosphate-buffered saline). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[\[9\]](#)
- **Equilibration:** Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[\[11\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[\[10\]](#)
- **Analysis:** Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[12\]](#)
- **Calculation:** Determine the solubility based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination

[Click to download full resolution via product page](#)

Workflow for Equilibrium Solubility Determination

Protocol: Melting Point Determination (Capillary Method)

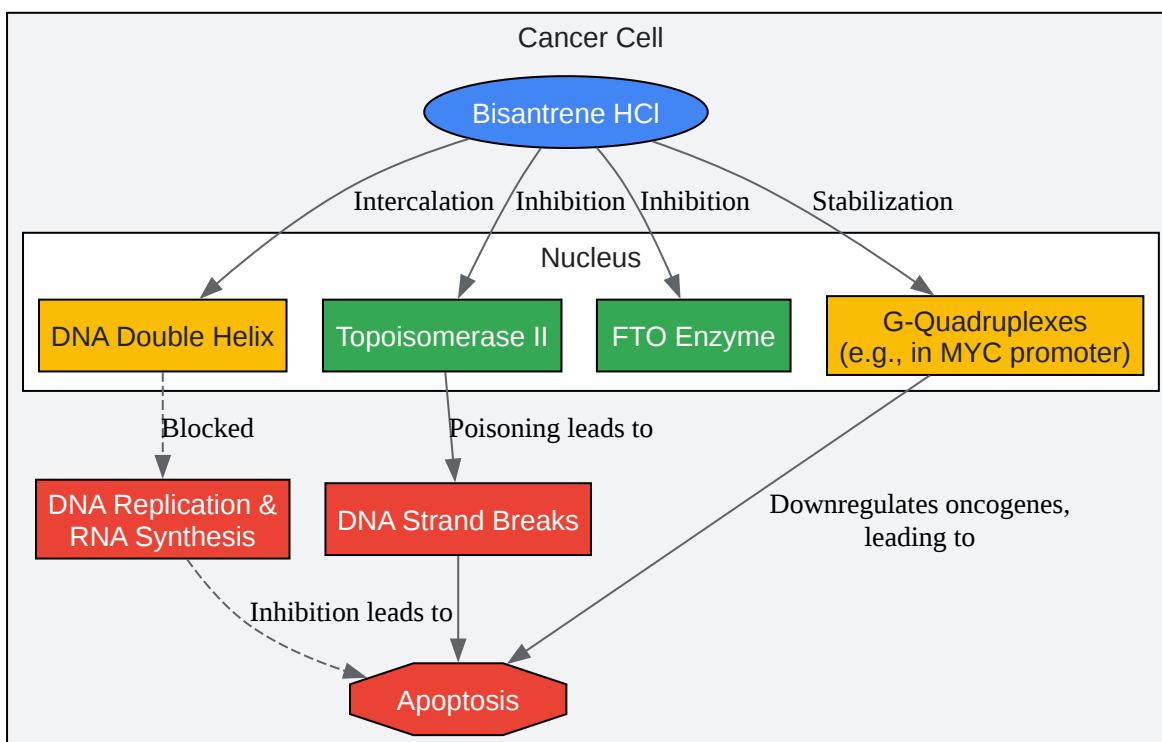
This method is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is often indicative of high purity.[13][14]

Objective: To determine the melting point range of solid **Bisantrene Hydrochloride**.

Methodology:

- Sample Preparation: Ensure the **Bisantrene Hydrochloride** sample is completely dry and finely powdered.[15] Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid down.[13][15]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]
- Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.[14]
- Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[14][15]
- Observation & Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1 - T2.[14]

Mechanism of Action & Signaling Pathways


Bisantrene Hydrochloride exerts its anticancer effects through multiple mechanisms, primarily targeting DNA structure and function.[3]

- DNA Intercalation: The planar, electron-rich anthracenyl core of Bisantrene inserts itself between the base pairs of the DNA double helix.[1][3][16]
- Topoisomerase II Inhibition: It acts as a "topoisomerase II poison," stabilizing the transient DNA double-strand breaks created by the enzyme. This leads to an accumulation of DNA breaks, DNA-protein crosslinking, and inhibition of DNA replication and RNA synthesis.[1][17][18][19]
- FTO Enzyme Inhibition: A more recently discovered mechanism involves the potent and selective inhibition of the FTO (fat mass and obesity-associated) protein, an m6A mRNA demethylase.[3][8][19]

- G-Quadruplex Binding: Studies have shown that Bisantrene binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA. This can downregulate the activity of key oncogenes like MYC.[20]

These actions collectively disrupt essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[8] Unlike anthracyclines such as doxorubicin, Bisantrene is noted for exhibiting significantly less cardiotoxicity.[1][2]

Bisantrene Hydrochloride Mechanism of Action

[Click to download full resolution via product page](#)

Core Mechanisms of Action for Bisantrene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisantrene HCl (CL-216942, NSC-337766) | inhibitor of topoisomerase II | DNA intercalators | CAS 71439-68-4 | Buy Bisantrene HCl (CL216942, NSC337766) from Supplier InvivoChem [invivochem.com]
- 2. Bisantrene Hydrochloride | C22H24Cl2N8 | CID 6917792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisantrene - Wikipedia [en.wikipedia.org]
- 4. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. invivochem.net [invivochem.net]
- 6. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bisantrene | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Bisantrene | C22H22N8 | CID 5351322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]

- 19. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 20. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Bisantrene Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667429#physicochemical-properties-of-bisantrene-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com